(5-fluoro-1H-pyrazol-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-fluoro-1H-pyrazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN3/c5-4-1-3(2-6)7-8-4/h1H,2,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJJOYIBZZHRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Fluoro 1h Pyrazol 3 Yl Methanamine and Its Scaffolds
Precursor-Based Synthesis of the Pyrazole (B372694) Ring System
The construction of the pyrazole core is a foundational step in the synthesis of (5-fluoro-1H-pyrazol-3-yl)methanamine. Methodologies typically focus on building the heterocyclic ring from acyclic precursors, followed by the introduction or modification of functional groups.
The most prevalent and versatile method for constructing the pyrazole ring system is the cyclocondensation of a 1,3-dicarbonyl compound, or a functional equivalent, with a hydrazine (B178648) derivative. nih.govmdpi.com This reaction, often referred to as the Knorr pyrazole synthesis, involves the reaction of precursors like β-diketones, β-ketoesters, or α,β-unsaturated ketones with hydrazine. nih.govorganic-chemistry.orgnih.gov The reaction proceeds through a condensation-cyclization-dehydration sequence to yield the aromatic pyrazole ring. The choice of substituted hydrazine (e.g., arylhydrazine) and dicarbonyl precursor allows for the introduction of various substituents onto the pyrazole core in a regioselective manner. beilstein-journals.org For instance, the reaction of 1,3-diketones with hydrazine can be catalyzed by Lewis acids to accelerate the cyclization. beilstein-journals.org
Another widely used strategy involves the [3+2] cycloaddition of nitrile imines, generated in situ from hydrazonoyl halides, with alkynes. organic-chemistry.org Additionally, α,β-alkynic hydrazones can undergo electrophilic cyclization when treated with reagents like molecular iodine to afford substituted pyrazoles. acs.org These methods provide alternative routes to the pyrazole scaffold, often with different substitution patterns than those achieved through classical condensation methods.
Table 1: Overview of Pyrazole Ring Formation Strategies
| Reaction Type | Key Precursors | General Characteristics | Reference |
|---|---|---|---|
| Knorr Pyrazole Synthesis (Cyclocondensation) | 1,3-Diketones/β-Ketoesters + Hydrazines | Highly versatile; allows for various substitution patterns by precursor choice. | nih.govorganic-chemistry.orgnih.gov |
| [3+2] Cycloaddition | Nitrile Imines (from Hydrazonoyl Halides) + Alkynes | Provides access to different substitution patterns. | organic-chemistry.org |
| Electrophilic Cyclization | α,β-Alkynic Hydrazones + Electrophile (e.g., I₂) | Leads to specifically functionalized pyrazoles (e.g., 4-iodopyrazoles). | acs.org |
Incorporating a fluorine atom onto the pyrazole ring is a critical step, which can be accomplished either by using a fluorinated building block or by direct fluorination of a pre-formed pyrazole ring.
Starting with fluorinated precursors is a common and effective strategy. For example, the cyclocondensation of a fluorinated 1,3-dicarbonyl compound with hydrazine directly yields a pyrazole with a fluorine-containing substituent. Similarly, reacting fluoro-substituted enones with hydrazine sulfate (B86663) can produce fluoropyrazoles in high yields. This "bottom-up" approach ensures the fluorine atom is precisely positioned from the outset of the synthesis. nih.gov
Alternatively, direct electrophilic fluorination of an existing pyrazole ring offers a "top-down" approach. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for this purpose. rsc.org The regioselectivity of this reaction is highly dependent on the substituents already present on the pyrazole ring, with fluorination often occurring at the electron-rich C4-position. rsc.orgresearchgate.net Another powerful electrophilic fluorinating agent is N-fluorobenzenesulfonimide (NFSI), which can be used for the direct fluorination of pyrazoles to give 5-fluoropyrazoles. researchgate.net
The (aminomethyl) group at the C3-position is typically introduced by the chemical reduction of a nitrogen-containing functional group, such as a nitrile or an amide.
A frequently employed method is the reduction of a pyrazole-3-carbonitrile. This precursor can be synthesized through various routes, including the cyclization of precursors containing a nitrile group. ekb.egmdpi.comnih.gov The nitrile group is then reduced to the primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under a hydrogen atmosphere with catalysts such as Raney nickel or palladium on carbon.
An alternative pathway begins with a pyrazole-3-carboxylic acid or its ester derivative. The carboxylic acid can be converted to a primary amide via standard peptide coupling chemistry. Subsequently, a Hofmann rearrangement of the pyrazole-3-carboxamide, using a reagent like bromine in a basic solution, can yield the this compound. This method results in a carbon atom being removed from the side chain.
Table 2: Comparison of Methods for Methanamine Side Chain Introduction
| Precursor Functional Group | Method | Key Reagents | Notes |
|---|---|---|---|
| Pyrazole-3-carbonitrile | Reduction | LiAlH₄, Catalytic Hydrogenation (H₂/Pd, Raney Ni) | A direct and common method for converting nitriles to primary amines. |
| Pyrazole-3-carboxamide | Hofmann Rearrangement | Br₂ or N-bromosuccinimide (NBS), Strong base (e.g., NaOH) | Results in a product with one less carbon atom than the starting amide. |
Derivatization and Functionalization of this compound
Once the core structure is synthesized, it can be further modified to create a library of related compounds. Derivatization can occur on the pyrazole nitrogen atoms or the ring carbons.
The pyrazole ring possesses two nitrogen atoms, and the N-H proton is acidic, allowing for deprotonation and subsequent substitution. N-alkylation is typically achieved by treating the pyrazole with a base (e.g., K₂CO₃, NaH) followed by an alkylating agent (e.g., an alkyl halide). This reaction can lead to a mixture of N1 and N2 isomers, with the regioselectivity influenced by the steric hindrance of the substituents on the pyrazole ring and the nature of the alkylating agent. researchgate.net
N-arylation is commonly accomplished using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for forming C-N bonds between the pyrazole nitrogen and an aryl halide. wikipedia.orgacs.org Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative and often complementary approach, particularly with aryl iodides or bromides. organic-chemistry.org Iron-catalyzed systems have also been developed as a more economical and environmentally friendly alternative. lookchem.com
Electrophilic substitution on the pyrazole ring is a key method for its functionalization. Due to the electronic nature of the pyrazole ring, these reactions, such as halogenation, typically occur at the C4-position. researchgate.netrrbdavc.org Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms at the C4-position under mild conditions. researchgate.netbeilstein-archives.org These newly introduced halogens can then serve as handles for further modifications through cross-coupling reactions.
For instance, a 4-halopyrazole can undergo Suzuki-Miyaura coupling with boronic acids to form new C-C bonds, or Buchwald-Hartwig coupling to introduce amino groups. researchgate.netnih.gov This two-step sequence of halogenation followed by cross-coupling provides a versatile strategy for accessing a wide range of C4-substituted pyrazole derivatives. Cobalt-catalyzed C-H arylation methods have also been developed for the direct functionalization of N-aryl pyrazoles. nih.gov
Reactions at the Methanamine Group (e.g., Amide Formation, Reductive Amination)
Once the this compound scaffold is obtained, the primary amine of the methanamine group serves as a versatile handle for further functionalization, most commonly through amide formation and reductive amination.
Amide Formation: The primary amine can readily react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This reaction is one of the most common methods for elaborating the structure of amine-containing molecules to explore structure-activity relationships. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitates amide bond formation from carboxylic acids under mild conditions, often without the need for protecting the pyrazole nitrogen. nih.gov An operationally simple, metal-free, three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur can also yield pyrazole-tethered thioamides. beilstein-journals.org This approach highlights the diverse methods available for creating amide and thioamide linkages.
Reductive Amination: Reductive amination, or reductive alkylation, is a powerful method to introduce alkyl or aryl substituents onto the nitrogen atom of the methanamine group. wikipedia.org This process typically involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), chosen based on their reactivity and the pH conditions of the reaction. wikipedia.orgharvard.edu This one-pot procedure is highly efficient and avoids the over-alkylation issues that can occur with direct alkylation methods. harvard.edu
| Reaction Type | Reagents | Product | Key Features |
| Amide Formation | Carboxylic Acid + DCC/DMAP | N-Acyl derivative | Mild conditions, high yield. nih.gov |
| Thioamide Formation | Pyrazole carbaldehyde + Amine + Sulfur | N-Thioacyl derivative | Metal-free, three-component reaction. beilstein-journals.org |
| Reductive Amination | Aldehyde/Ketone + NaBH₃CN or NaBH(OAc)₃ | N-Alkyl/Aryl derivative | One-pot synthesis, good for forming secondary/tertiary amines. wikipedia.org |
Advanced Synthetic Protocols and Catalytic Approaches
Modern synthetic chemistry offers a range of advanced and catalytic methods to construct the pyrazole core and introduce the required functional groups with high efficiency and selectivity.
Transition-metal catalysis is a cornerstone for the synthesis of complex heterocyclic molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org While often used for C-N bond formation directly on the aromatic ring, this methodology can be applied to halogenated pyrazole precursors to introduce amino functionalities or to couple the pyrazole nitrogen with an aryl or vinyl partner. wikipedia.orgnih.govresearchgate.net The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and depends on the specific substrates being coupled. libretexts.orgnih.gov For instance, the Pd(dba)₂-catalyzed C-N coupling of 4-bromo-1-tritylpyrazole proceeds smoothly with amines lacking a β-hydrogen atom when using tBuDavePhos as a ligand. researchgate.net
Other cross-coupling reactions, such as the Suzuki-Miyaura reaction (for C-C bond formation), are also invaluable for building the pyrazole scaffold or for its subsequent functionalization. nih.gov These reactions typically employ palladium catalysts to couple an organoboron compound with a halide, providing a versatile route to substituted pyrazoles. nih.govorganic-chemistry.org
| Catalytic Reaction | Catalyst/Ligand System | Bond Formed | Substrates |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) / Phosphine Ligands | C-N | Aryl/Heteroaryl Halide + Amine |
| Suzuki-Miyaura Coupling | Pd(0) / Phosphine Ligands | C-C | Aryl/Heteroaryl Halide + Boronic Acid/Ester |
Reduction reactions are crucial for converting precursor functional groups into the desired methanamine moiety.
Raney-Ni Catalyzed Hydrogenation: Raney Nickel is a versatile, heterogeneous catalyst widely used for the hydrogenation of various functional groups. acs.orgwikipedia.org It is particularly effective for the reduction of nitriles (-CN) and nitro groups (-NO₂) to primary amines. wikipedia.org Therefore, a common strategy for synthesizing this compound involves the catalytic hydrogenation of a corresponding pyrazole-3-carbonitrile or 3-(nitromethyl)pyrazole precursor. Raney Ni's high activity and stability allow for its use under a broad range of conditions. wikipedia.orgwjarr.com
Sodium Borohydride: Sodium borohydride (NaBH₄) is a milder and more selective reducing agent primarily used for the reduction of aldehydes and ketones to the corresponding alcohols. pressbooks.pubyoutube.comscielo.org.za The synthesis of the target methanamine can proceed via a pyrazole-3-carbaldehyde precursor. This aldehyde can be reduced to the corresponding alcohol with NaBH₄, which is then converted to the amine through a two-step process (e.g., conversion to an alkyl halide followed by substitution with an amine source) or used in reductive amination. wikipedia.org
| Reducing Agent | Precursor Functional Group | Product Functional Group | Key Features |
| Raney Nickel / H₂ | Nitrile (-CN), Nitro (-NO₂) | Primary Amine (-CH₂NH₂) | Heterogeneous catalyst, high activity. acs.orgwikipedia.org |
| Sodium Borohydride (NaBH₄) | Aldehyde (-CHO), Ketone (>C=O) | Primary/Secondary Alcohol | Mild, selective for carbonyls. pressbooks.pubyoutube.com |
Oxidative cyclization reactions provide another pathway to the pyrazole ring system. These methods often involve the formation of a hydrazone intermediate from an α,β-unsaturated carbonyl compound, which then undergoes an intramolecular cyclization with concomitant oxidation to form the aromatic pyrazole ring. nih.gov For instance, copper-catalyzed oxidative dehydrogenative coupling of pyrazol-5-amines can be used to form new N-N bonds, leading to azo compounds, demonstrating the utility of oxidation in modifying pyrazole scaffolds. nih.gov While specific examples leading directly to 5-fluoropyrazoles are less common, the general principle of using an oxidant to drive the aromatization of a dihydropyrazole (pyrazoline) intermediate is a well-established strategy.
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules like substituted pyrazoles in a single synthetic operation, minimizing waste and purification steps. nih.govbeilstein-journals.org The synthesis of 3,5-disubstituted pyrazoles, including those with fluoroalkyl groups, can be achieved through consecutive three-component reactions. beilstein-journals.org For example, a reaction between C₂F₅CH₂NH₂·HCl, NaNO₂, and an electron-deficient alkyne can produce C₂F₅-substituted pyrazoles in a one-pot process without the need for catalysts or purification by column chromatography. nih.gov These methods offer significant advantages in terms of atom economy and operational simplicity for creating diverse pyrazole libraries. nih.govmdpi.com
Control of Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity: The synthesis of unsymmetrically substituted pyrazoles, such as the 3,5-disubstituted target compound, presents a significant challenge in controlling regioselectivity. The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can often lead to a mixture of regioisomers. nih.govthieme-connect.com Several strategies have been developed to overcome this issue. The use of acetylenic ketones as precursors often provides high and predictable regioselectivity in reactions with substituted hydrazines. thieme-connect.com Another effective method is the 1,3-dipolar cycloaddition of in situ generated diazo compounds with alkynes or alkyne surrogates, which can afford 3,5-disubstituted pyrazoles as single regioisomers. nih.govthieme.dethieme-connect.com The choice of reactants and reaction conditions is paramount in directing the cyclization to the desired constitutional isomer. researchgate.net
Stereoselectivity: While the parent compound this compound is achiral, stereoselectivity becomes crucial when synthesizing derivatives with stereocenters, for example, by modifying the methanamine group. Asymmetric synthesis methods can be employed to create chiral pyrazole derivatives. One approach involves using a chiral auxiliary, such as tert-butanesulfinamide, to direct the stereoselective addition of a nucleophile to an imine, ultimately leading to a chiral amine on the pyrazole scaffold. nih.gov Such methods are vital for the development of enantiomerically pure pharmaceutical compounds.
Process Optimization for Yield and Purity in Preparative Chemistry
The efficient synthesis of this compound and its structural analogs hinges on meticulous process optimization to maximize yield and ensure high purity. In preparative chemistry, achieving these goals involves a systematic investigation of various reaction parameters, including solvent choice, catalyst selection, temperature, and reaction time. While specific optimization data for this compound is not extensively detailed in publicly available literature, general principles derived from the synthesis of related fluorinated pyrazole scaffolds provide valuable insights into potential optimization strategies.
Key areas of focus in the process optimization for preparing fluorinated pyrazoles include enhancing regioselectivity in the pyrazole ring formation, improving the efficiency of cyclization reactions, and developing robust purification methods.
One critical aspect of synthesizing substituted pyrazoles is controlling the regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The choice of solvent can dramatically influence the isomeric ratio of the products. For instance, studies on the synthesis of N-methylpyrazoles have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can significantly improve regioselectivity compared to traditional solvents like ethanol. This is attributed to the unique properties of fluorinated alcohols, which act as effective hydrogen bond donors but are not nucleophilic and are poor hydrogen bond acceptors.
The optimization of reaction conditions is also crucial for intramolecular and intermolecular cyclization reactions leading to the pyrazole core. The choice of base, solvent, and temperature can significantly impact the yield and purity of the final product. For example, in the synthesis of 5-fluoro-1H-pyrazoles from olefins and hydrazines, triethylamine (B128534) is often employed as a base in the presence of water. google.comgoogle.com The reaction temperature and duration are carefully controlled to drive the reaction to completion while minimizing the formation of byproducts. google.comgoogle.com
Furthermore, the development of flow chemistry processes offers a modern approach to optimize the synthesis of pyrazole derivatives, enhancing safety and efficiency, particularly for reactions involving potentially hazardous intermediates like diazonium salts. mdpi.comresearchgate.net Flow chemistry allows for precise control over reaction parameters, leading to improved yields and purity. mdpi.comresearchgate.net
Purification of the crude product is the final and critical step in obtaining high-purity this compound. Common techniques include vacuum distillation and column chromatography. The choice of purification method depends on the physical properties of the compound and the nature of the impurities. google.comgoogle.com
The following data tables, derived from the synthesis of related fluorinated pyrazole compounds, illustrate how systematic variation of reaction parameters can be used to optimize the yield and purity of the desired product.
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation
| Entry | Solvent | Ratio of Regioisomers | Reference |
| 1 | Ethanol | Mixture | |
| 2 | 2,2,2-Trifluoroethanol (TFE) | Improved Regioselectivity | |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically Increased Regioselectivity |
Table 2: Optimization of Reaction Conditions for the Synthesis of a 5-Fluoro-1H-Pyrazole Derivative
| Parameter | Condition 1 | Condition 2 | Yield | Reference |
| Reactants | Olefin, N-methylhydrazine, Et3N | Olefin, N-methylhydrazine, Et3N | google.comgoogle.com | |
| Temperature | -5°C to 5°C, then 20°C | 0°C, then 5°C, then 20°C | google.comgoogle.com | |
| Reaction Time | 15-20 h at 20°C | 1 h at 5°C, 1.5 h at 20°C | google.comgoogle.com | |
| Purification | Vacuum Distillation | Vacuum Distillation | google.comgoogle.com | |
| Result | 85% | google.comgoogle.com | ||
| Result | 75% | google.comgoogle.com |
Table 3: Optimization of a Flow Chemistry Process for Diamino-1H-Pyrazole Synthesis
| Parameter | Initial Conditions | Optimized Conditions | Reference |
| Reactant Concentration | 0.4 M | 2 M | mdpi.comresearchgate.net |
| Residence Time | 5 min | 3 min | mdpi.comresearchgate.net |
| Temperature | Room Temperature | 28°C | mdpi.comresearchgate.net |
| Outcome | Lower yield and impurities | High yield and purity | mdpi.comresearchgate.net |
Chemical Reactivity and Transformation Studies of 5 Fluoro 1h Pyrazol 3 Yl Methanamine
Nucleophilic Reactivity of the Amine Functionality
The primary amine group (-CH₂NH₂) attached to the C3 position of the pyrazole (B372694) ring is a key center for nucleophilic reactions. This functionality allows the molecule to act as a building block in the synthesis of more complex structures through reactions like acylation, alkylation, and condensation.
Acylation: The lone pair of electrons on the nitrogen atom of the amine group readily attacks electrophilic acylating agents such as acyl chlorides or anhydrides. This results in the formation of the corresponding amides. This reaction is fundamental for introducing a variety of functional groups and extending the molecular scaffold.
Alkylation: The amine can also undergo alkylation with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine displaces the halide to form a secondary amine. Further alkylation can lead to tertiary amines and quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.
Condensation Reactions: The primary amine can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). These reactions are often reversible and acid-catalyzed.
Table 1: Representative Nucleophilic Reactions of the Amine Functionality
| Reaction Type | Reagent | Product Class | General Reaction |
|---|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | Amide | Py-CH₂NH₂ + R-COCl → Py-CH₂NHCOR + HCl |
| Alkylation | Alkyl Halide (R'-X) | Secondary Amine | Py-CH₂NH₂ + R'-X → Py-CH₂NHR' + HX |
| Schiff Base Formation | Aldehyde (R''-CHO) | Imine | Py-CH₂NH₂ + R''-CHO → Py-CH₂N=CHR'' + H₂O |
*Py represents the (5-fluoro-1H-pyrazol-3-yl) moiety.
Electrophilic Reactions on the Pyrazole Ring
The pyrazole ring is an aromatic system and can undergo electrophilic aromatic substitution. pharmajournal.net The electron density distribution in the ring, and thus the position of substitution, is influenced by the existing substituents. Generally, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position, which has the highest electron density. nih.govguidechem.comedwiserinternational.com The fluorine atom at C5 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Conversely, the aminomethyl group at C3 is generally considered an activating group. The interplay of these effects still favors substitution at the C4 position.
Halogenation: Direct halogenation of the pyrazole ring can be achieved using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly used to introduce chlorine, bromine, or iodine atoms at the C4 position. researchgate.netbeilstein-archives.org
Nitration: Nitration of the pyrazole ring typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. semanticscholar.orgscribd.com The electrophile, the nitronium ion (NO₂⁺), attacks the C4 position to yield the 4-nitro derivative. researchgate.netumich.edu Milder reagents like nitric acid in trifluoroacetic anhydride (B1165640) have also been employed for the nitration of five-membered heterocycles. semanticscholar.orgresearchgate.net
Table 2: Common Electrophilic Substitution Reactions on the Pyrazole Ring
| Reaction | Reagents | Electrophile | Major Product |
|---|---|---|---|
| Halogenation | N-Halosuccinimide (NXS) in a suitable solvent | X⁺ (formally) | 4-Halo-(5-fluoro-1H-pyrazol-3-yl)methanamine |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | (5-fluoro-4-nitro-1H-pyrazol-3-yl)methanamine |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-(Aminomethyl)-5-fluoro-1H-pyrazole-4-sulfonic acid |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | [ClCH=N⁺(CH₃)₂] | 3-(Aminomethyl)-5-fluoro-1H-pyrazole-4-carbaldehyde |
Oxidation and Reduction Pathways
The stability of the pyrazole ring system is notable, as it is generally resistant to oxidation. guidechem.comyoutube.com However, the substituents on the ring can undergo oxidative transformations. The primary amine of the aminomethyl group could potentially be oxidized to various functional groups, such as nitro or hydroxylamine (B1172632) derivatives, although this often requires specific reagents to avoid side reactions.
Conversely, the pyrazole ring can be reduced under certain conditions. Catalytic hydrogenation, for example using hydrogen gas with a palladium catalyst, can reduce the double bonds in the ring. youtube.com This process typically occurs in a stepwise manner, first yielding a 4,5-dihydro-1H-pyrazole (a pyrazoline) and upon further reduction, a fully saturated pyrazolidine. pharmajournal.netyoutube.com The specific conditions required for these transformations depend on the nature of the other substituents on the ring.
Ligand Properties and Metal Complexation Potential
Pyrazoles and their derivatives are widely recognized for their ability to act as ligands in coordination chemistry. researchgate.netijtsrd.com The two adjacent nitrogen atoms in the pyrazole ring can coordinate to a metal center. nih.gov The N-unsubstituted pyrazole can also be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers. nih.gov
(5-fluoro-1H-pyrazol-3-yl)methanamine possesses multiple potential coordination sites: the two ring nitrogen atoms and the nitrogen atom of the aminomethyl side chain. This structure allows it to function as a potentially bidentate or even tridentate ligand. For instance, it can form a stable five-membered chelate ring by coordinating to a metal ion through the pyridine-like N2 atom of the pyrazole ring and the nitrogen of the aminomethyl group. The formation of such metal complexes is a significant aspect of its chemistry, with potential applications in catalysis and materials science. nih.govmocedes.org The specific coordination mode will depend on the metal ion, the solvent, and the reaction conditions. mocedes.org
Reactions Leading to Structural Rearrangements
The most significant structural rearrangement for N-unsubstituted pyrazoles like this compound is annular tautomerism. mdpi.comresearchgate.net This is a prototropic rearrangement where the hydrogen atom on the ring nitrogen migrates to the other ring nitrogen. This results in an equilibrium between two tautomeric forms.
In this specific case, the compound exists as an equilibrium mixture of this compound and (3-fluoro-1H-pyrazol-5-yl)methanamine. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the physical state (solid or solution). mdpi.com This tautomerism is a crucial consideration in its reactions, as either tautomer might be the reactive species, potentially leading to different product isomers, for instance, in N-alkylation reactions. Other rearrangements, such as those involving the side chain or ring-opening/ring-transformation reactions, are less common but can occur under specific, often harsh, reaction conditions. orientjchem.orgnih.gov
Stability under Various Reaction Conditions
The incorporation of fluorine into organic molecules often enhances their metabolic and chemical stability. nih.govresearchgate.net The carbon-fluorine bond is very strong, making the 5-fluoro substituent on the pyrazole ring robust and resistant to cleavage under many reaction conditions. olemiss.edu
This compound: A Versatile Building Block in Modern Heterocyclic Synthesis
The fluorinated pyrazole derivative, this compound, has emerged as a significant synthetic intermediate in the field of medicinal and materials chemistry. Its unique structure, combining a pyrazole core, a reactive aminomethyl group, and a fluorine atom, offers a versatile platform for the construction of complex molecular architectures. The presence of fluorine can enhance metabolic stability and binding affinity, making this compound a valuable starting material for drug discovery programs. olemiss.edusci-hub.se This article explores the role of this compound as a pivotal building block in the synthesis of various pyrazole-containing heterocyclic scaffolds and other complex molecules.
Role As a Synthetic Building Block and Intermediate in Chemical Synthesis
High-Throughput Synthesis of Compound Libraries and Analogues
This compound serves as a valuable building block in high-throughput and parallel synthesis methodologies aimed at the rapid generation of diverse compound libraries for drug discovery. nih.gov The primary amine functionality of the methanamine group provides a reactive handle for a multitude of chemical transformations, making it an ideal starting point for creating large sets of structurally related analogues.
One of the key applications for this scaffold is in the parallel synthesis of amide libraries. researchgate.net The amine group can be readily coupled with a wide array of carboxylic acids, acid chlorides, or sulfonyl chlorides under standardized conditions. This approach allows for the systematic modification of the molecule's periphery, which is a crucial strategy in exploring structure-activity relationships (SAR) for therapeutic targets. nih.gov For instance, the development of pyrazole-based inhibitors often involves the creation of extensive carboxamide libraries to optimize potency and selectivity. nih.govnih.gov
Furthermore, the structural features of this compound make it a suitable component for multicomponent reactions (MCRs). MCRs are powerful tools in high-throughput synthesis because they allow for the construction of complex molecules in a single step from three or more starting materials, enhancing synthetic efficiency and diversity. The amine group can participate as a key nucleophile in various MCRs, leading to the formation of more complex heterocyclic systems. The pyrazole core itself is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, which further increases the value of its derivatives in screening libraries. nih.gov
The table below summarizes synthetic approaches where this compound can be utilized for library generation.
| Synthetic Approach | Reactive Site | Library Type | Rationale |
| Parallel Amidation | Primary Amine (-CH₂NH₂) | Carboxamides, Sulfonamides | Systematic exploration of Structure-Activity Relationships (SAR) by introducing diverse substituents. researchgate.netnih.gov |
| Reductive Amination | Primary Amine (-CH₂NH₂) | Secondary and Tertiary Amines | Introduction of various alkyl or aryl groups to modulate physicochemical properties. |
| Multicomponent Reactions (MCRs) | Primary Amine, Pyrazole N-H | Complex Heterocycles | Rapidly builds molecular complexity and generates structurally diverse chemsets for screening. |
| N-Arylation / N-Alkylation | Pyrazole N-H | N-Substituted Pyrazoles | Modifies the core pyrazole scaffold, influencing target binding and metabolic stability. mdpi.com |
Precursor for Advanced Materials Chemistry (excluding material properties)
Beyond its role in medicinal chemistry, this compound is a candidate precursor for the synthesis of advanced materials, particularly in the field of Metal-Organic Frameworks (MOFs). digitellinc.comrsc.org The synthesis of MOFs relies on the self-assembly of metal ions or clusters with organic ligands to form crystalline, porous structures. The choice of the organic ligand is critical as it dictates the topology and chemical environment of the resulting framework. digitellinc.com
The pyrazole moiety is an effective coordinating agent for transition metals, and pyrazole-based ligands have been successfully used to construct a variety of MOFs. rsc.orgresearchgate.net this compound possesses two key features that make it an attractive starting material for MOF ligands:
The Pyrazole Ring: The two adjacent nitrogen atoms of the pyrazole ring can chelate or bridge metal centers, forming stable coordination bonds that are fundamental to the structural integrity of the MOF.
The Aminomethyl Group: The primary amine provides an additional coordination site or a point for post-synthetic modification. More importantly, it can be chemically transformed to introduce other functional groups, such as carboxylates, which are commonly used to link metal nodes in MOF construction.
For example, the amine can be derivatized through multi-step synthetic schemes to create tritopic or other polytopic ligands, which are essential for building three-dimensional frameworks. digitellinc.com The synthesis of a pyrazole-based organoarsine ligand, for instance, demonstrates a multi-step pathway to create a complex ligand for MOF synthesis starting from simpler pyrazole units. digitellinc.com Similarly, pyrazole-dicarboxylate ligands are used to produce robust aluminum-based MOFs. researchgate.net The synthesis of such ligands could conceptually begin from an aminomethyl-functionalized pyrazole like this compound.
The table below outlines the role of pyrazole-based precursors in the synthesis of advanced materials.
| Precursor Type | Target Material | Synthetic Role of Pyrazole Moiety | Example Ligand Structure |
| Bis-pyrazole Linker | Hofmann-based MOFs | Acts as a "pillar" to link 2D metal-cyanide layers into a 3D framework. rsc.org | 4,4′-methylene-bis(3,5-dimethylpyrazole) |
| Pyrazole-dicarboxylate | Aluminum-based MOFs | The carboxylate groups coordinate with aluminum ions to form the framework structure. researchgate.net | 1H-pyrazole-3,5-dicarboxylic acid |
| Tritopic Pyrazole Ligand | Arsenic Coordination Materials (AsCMs) | The pyrazole units coordinate with metal ions (e.g., Zn(II), Ni(II)) to form complex 3D structures with tailored pore environments. digitellinc.com | tris(4-(1H-pyrazol-4-yl)phenyl)arsane |
Computational and Theoretical Investigations of 5 Fluoro 1h Pyrazol 3 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular orbitals of pyrazole (B372694) derivatives. For (5-fluoro-1H-pyrazol-3-yl)methanamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed picture of its molecular geometry and electronic properties.
The optimized geometry reveals key bond lengths and angles, while the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the nitrogen atoms of the pyrazole ring and the amino group are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms are typically in regions of positive potential.
Table 1: Calculated Electronic Properties of a Substituted Pyrazole Derivative This table presents illustrative data typical for a fluorinated pyrazole system, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, as specific data for this compound is not readily available in the literature.
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of pyrazoles. Theoretical studies can map out the potential energy surface of a reaction, identifying intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For the synthesis of substituted pyrazoles, which often involves cycloaddition reactions, computational methods can be used to determine whether the reaction proceeds through a stepwise or concerted mechanism. By calculating the energies of all possible intermediates and transition states, the most likely reaction pathway can be identified. Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a calculated transition state correctly connects the reactant and product.
While specific studies on the reaction mechanism for the synthesis of this compound are not prevalent, the established computational methodologies for other pyrazole syntheses could be readily applied. Such studies would provide valuable insights into the regioselectivity of the reaction, particularly the factors influencing the final positions of the fluoro and methanamine groups on the pyrazole ring.
Conformational Analysis and Molecular Dynamics Simulations
The methanamine group attached to the pyrazole ring introduces conformational flexibility to this compound. Conformational analysis aims to identify the most stable arrangement of atoms in the molecule (the global minimum) and other low-energy conformers. This can be achieved by systematically rotating the single bonds and calculating the energy of each resulting conformation using quantum chemical methods.
Molecular Dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms based on a force field, MD can explore the conformational space available to the molecule at a given temperature. These simulations can reveal the preferred conformations in different environments (e.g., in the gas phase or in a solvent) and the energy barriers between them. For this compound, MD simulations could provide insights into the orientation of the methanamine side chain relative to the pyrazole ring and how this is influenced by intermolecular interactions.
Theoretical Prediction of Chemical Reactivity and Selectivity
The electronic properties calculated through quantum chemical methods provide a basis for predicting the chemical reactivity and selectivity of this compound. The distribution of HOMO and LUMO orbitals can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, if the HOMO is localized on the pyrazole ring, this would suggest that the ring is susceptible to attack by electrophiles.
Furthermore, various reactivity descriptors can be calculated from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity. The MEP map also serves as a guide for predicting reactivity, with electron-rich regions being attractive to electrophiles and electron-poor regions to nucleophiles. The presence of the electron-withdrawing fluorine atom is expected to influence the charge distribution and reactivity of the pyrazole ring.
Table 2: Conceptual DFT Reactivity Descriptors This table provides definitions and interpretations of common reactivity descriptors that can be calculated from HOMO and LUMO energies.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the electrophilic character of a molecule. |
Structure-Activity Relationship (SAR) Insights through Computational Approaches
While the focus here is not on biological activity, computational methods can provide valuable insights into the structure-activity relationships (SAR) of this compound concerning its chemical properties and reactivity. By systematically modifying the structure of the molecule in silico (e.g., changing the position of the fluorine atom or altering the substituent on the methanamine group) and calculating the resulting changes in electronic properties, one can build a QSAR model.
These models can correlate structural features with specific chemical properties, such as reactivity or stability. For example, a computational SAR study could explore how the position of the fluorine atom on the pyrazole ring affects the HOMO-LUMO gap and, consequently, the kinetic stability of the molecule. This approach allows for a systematic exploration of the chemical space around the parent molecule, providing a deeper understanding of how structural modifications influence its intrinsic properties. The insights gained from such studies can be invaluable for the design of new pyrazole derivatives with tailored chemical characteristics.
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to determining the molecular structure of (5-fluoro-1H-pyrazol-3-yl)methanamine, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, distinct signals are expected for the pyrazole (B372694) ring proton (C4-H), the methylene (B1212753) protons (-CH₂-), the amine protons (-NH₂), and the pyrazole N-H proton. The chemical shifts (δ) are influenced by the electronic environment, and spin-spin coupling can reveal adjacent protons.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Signals are expected for the three distinct carbon atoms of the pyrazole ring and the one carbon of the aminomethyl group. The carbon atom bonded to the fluorine (C5) will exhibit a large coupling constant (¹JC-F), which is a characteristic feature. researchgate.net
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. biophysics.org It provides a sensitive and direct way to confirm the presence and environment of the fluorine atom. A single signal is expected for the fluorine at the C5 position of the pyrazole ring, with its chemical shift being characteristic of fluorine on an aromatic heterocyclic system. thermofisher.com The coupling between the fluorine atom and the adjacent C4-proton (³JF-H) can also be observed in the ¹H and ¹⁹F spectra. researchgate.net
Table 1: Predicted NMR Data for this compound
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹H | C4-H | ~6.0 - 6.5 | Doublet | ³JH-F ≈ 2-4 Hz |
| ¹H | -CH₂- | ~3.8 - 4.2 | Singlet (or Doublet if coupled to NH₂) | - |
| ¹H | -NH₂ | Broad, variable | Singlet (broad) | - |
| ¹H | N-H | Broad, variable | Singlet (broad) | - |
| ¹³C | C5 | ~150 - 160 | Doublet | ¹JC-F ≈ 230-250 Hz |
| ¹³C | C3 | ~145 - 155 | Singlet or Doublet of Doublets | ²JC-F, ³JC-H |
| ¹³C | C4 | ~90 - 100 | Doublet of Doublets | ²JC-F, ¹JC-H |
| ¹³C | -CH₂- | ~35 - 45 | Singlet or Triplet | ¹JC-H |
| ¹⁹F | C5-F | ~ -110 to -130 (relative to CFCl₃) | Doublet | ³JF-H ≈ 2-4 Hz |
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. semanticscholar.orgmdpi.com
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amine (-NH₂) and Pyrazole (N-H) | 3100 - 3500 (broad) |
| C-H Stretch | Pyrazole Ring and Methylene (-CH₂-) | 2850 - 3100 |
| C=N and C=C Stretch | Pyrazole Ring | 1450 - 1650 |
| N-H Bend | Amine (-NH₂) | 1550 - 1650 |
| C-F Stretch | Fluoro-Aromatic | 1100 - 1300 |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy, which allows for the determination of the elemental formula of the molecule. nih.gov
For this compound (molecular formula C₄H₆FN₃), the expected monoisotopic mass is approximately 115.0546. HRMS analysis would aim to find a molecular ion peak ([M+H]⁺) with an m/z value extremely close to 116.0624, confirming the elemental composition. rsc.orgmdpi.comresearchgate.net Fragmentation in the mass spectrometer could involve the loss of the aminomethyl group (-CH₂NH₂) or other characteristic cleavages of the pyrazole ring.
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z | Information Provided |
|---|---|---|---|
| MS (Low Resolution) | [M+H]⁺ | 116.1 | Nominal Molecular Weight Confirmation |
| HRMS | [M+H]⁺ | 116.0624 | Elemental Formula Confirmation (C₄H₇FN₃⁺) |
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for its purity to be accurately assessed.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. For a polar molecule like this compound, a reverse-phase HPLC method would typically be employed.
A standard method would involve a C18 stationary phase column and a mobile phase gradient of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the amine. mdpi.com Detection is commonly performed using a UV detector, monitoring at a wavelength where the pyrazole ring absorbs. The purity is calculated by integrating the area of the main peak and comparing it to the total area of all detected peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. nih.gov This hyphenated technique is invaluable for purity analysis as it not only separates impurities but also provides their molecular weights. nih.gov
Following separation on the HPLC column, the eluent is directed into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar, ionizable molecules. LC-MS can confirm the identity of the main peak as this compound by its mass and can help in the tentative identification of any co-eluting or minor impurities by their respective mass-to-charge ratios.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique for assessing the purity of this compound and for monitoring the progress of its synthesis. This method separates compounds based on their differential partitioning between a stationary phase, typically silica (B1680970) gel, and a mobile phase, a solvent or solvent mixture. The separation is driven by the polarity of the analyte, the stationary phase, and the mobile phase.
For a polar compound such as this compound, which contains a basic amino group and a pyrazole ring capable of hydrogen bonding, a polar stationary phase like silica gel is appropriate. The choice of the mobile phase is critical for achieving good separation. A mixture of a relatively nonpolar solvent and a more polar solvent is often employed to achieve an optimal retention factor (Rf) value. A common mobile phase for aminomethyl pyrazole derivatives could be a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and methanol. The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent can improve the spot shape and prevent tailing by neutralizing acidic sites on the silica gel and ensuring the amine is in its free base form.
Visualization of the compound on the TLC plate after development is typically achieved using ultraviolet (UV) light if the compound is UV-active. Alternatively, chemical staining agents can be used. A common stain for compounds containing amino groups is ninhydrin, which reacts with the primary amine to produce a colored spot, often purple or pink, upon heating. Another general-purpose stain that could be effective is potassium permanganate.
The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. For this compound, the Rf value would be expected to be in the range of 0.3-0.6 in a suitably chosen solvent system to ensure good separation from potential impurities.
Table 1: Representative TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Dichloromethane:Methanol:Ammonia (90:9:1, v/v/v) |
| Visualization | UV light (254 nm) or Ninhydrin stain followed by heating |
| Expected Rf | ~0.4 |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₄H₆FN₃, this analysis would focus on quantifying the percentages of carbon (C), hydrogen (H), and nitrogen (N). Fluorine (F) content can also be determined by specialized methods.
The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic masses of its elements. These theoretical values serve as a benchmark against which the experimentally determined values are compared. A close agreement between the experimental and theoretical percentages, typically within ±0.4%, provides strong evidence for the compound's purity and confirms its elemental composition.
Table 2: Theoretical and Experimental Elemental Composition of this compound
| Element | Molecular Formula | Theoretical (%) | Experimental (%) |
| Carbon (C) | C₄H₆FN₃ | 41.74 | 41.68 |
| Hydrogen (H) | C₄H₆FN₃ | 5.25 | 5.31 |
| Nitrogen (N) | C₄H₆FN₃ | 36.50 | 36.42 |
| Fluorine (F) | C₄H₆FN₃ | 16.51 | Not typically determined |
Note: Experimental values are hypothetical and represent an acceptable range of deviation from the theoretical values.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique can provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
To perform X-ray crystallography, a single crystal of the compound of suitable size and quality is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While specific crystallographic data for this compound is not publicly available, data from closely related pyrazole structures can provide insights into the expected structural features. For instance, the crystal structure of a similar pyrazole derivative would likely reveal a planar pyrazole ring. The bond lengths and angles would be consistent with the hybridization of the atoms involved. For example, the C-F bond length would be expected to be in the typical range for an sp² carbon-fluorine bond.
Furthermore, the crystal packing would likely be influenced by intermolecular hydrogen bonding involving the amino group and the nitrogen atoms of the pyrazole ring. These interactions play a crucial role in stabilizing the crystal lattice.
Table 3: Hypothetical Crystallographic Data for this compound based on Analogous Structures
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.5 Å, b = 12.0 Å, c = 8.0 Å, β = 105° |
| Volume | 511 ų |
| Z | 4 |
| Density (calculated) | 1.49 g/cm³ |
| Key Intermolecular Interactions | N-H···N hydrogen bonds |
Note: The values in this table are hypothetical and are presented to illustrate the type of data obtained from an X-ray crystallographic analysis. They are based on typical values for similar small organic molecules.
Future Research Directions and Potential Areas of Exploration in Chemical Sciences
Development of More Efficient and Sustainable Synthetic Routes
While synthetic routes to fluorinated pyrazoles exist, a key area for future research is the development of more efficient and environmentally benign methods specifically for (5-fluoro-1H-pyrazol-3-yl)methanamine and its derivatives. sci-hub.seresearchgate.net Current multistep syntheses can be resource-intensive, and future work should focus on improving atom economy, reducing waste, and utilizing greener technologies. mdpi.com
One promising direction is the application of flow chemistry. mdpi.com Continuous flow processes can offer superior control over reaction parameters, improve safety when handling potentially hazardous intermediates, and facilitate scalable production. Research could target a continuous flow synthesis from simple precursors, potentially integrating key steps like pyrazole (B372694) formation and side-chain installation into a single, streamlined process.
Another area of focus should be the exploration of novel catalytic systems. This includes developing catalysts for the direct and regioselective fluorination of pyrazole precursors or for the efficient construction of the pyrazole ring from fluorinated building blocks. acs.orgresearchgate.net The goal would be to move away from stoichiometric reagents towards catalytic cycles that are more sustainable.
The table below illustrates a conceptual comparison between current synthetic paradigms and future sustainable goals.
| Metric | Current Synthetic Approaches (Hypothetical) | Future Sustainable Goals |
| Starting Materials | Complex, multi-functionalized precursors | Simple, readily available feedstocks |
| Number of Steps | 4-6 steps | 1-3 steps (e.g., via multicomponent reaction) |
| Solvents | Chlorinated solvents (e.g., DCM, Chloroform) | Green solvents (e.g., water, ethanol, 2-MeTHF) |
| Reagents | Stoichiometric and hazardous reagents | Catalytic systems, enzymatic transformations |
| Technology | Batch processing | Continuous flow chemistry |
| Overall Yield | Moderate | High (>90%) |
| Waste Generation | High (low atom economy) | Minimal (high atom economy) |
Future research should aim to design a synthesis that aligns with the principles of green chemistry, minimizing environmental impact while maximizing efficiency. mdpi.com
Exploration of Novel Reactivity Patterns for Diversification
The structure of this compound offers multiple sites for chemical modification, and a significant area of future research will be the exploration of its reactivity to create diverse libraries of new compounds. The interplay between the electron-withdrawing fluorine atom, the acidic N-H proton, the potentially reactive C-4 position, and the nucleophilic aminomethyl group is ripe for investigation.
Future studies could focus on:
Selective N-Functionalization: Developing protocols for the selective alkylation, arylation, or acylation at the N-1 position of the pyrazole ring. The electronic effect of the C-5 fluorine atom could influence the regioselectivity of these reactions compared to non-fluorinated analogs.
C-4 Position Chemistry: Investigating electrophilic substitution reactions at the C-4 position. While the pyrazole ring is generally electron-rich, the fluorine atom's influence may necessitate the development of new methods for halogenation, nitration, or Friedel-Crafts-type reactions at this site.
Aminomethyl Group Derivatization: Leveraging the primary amine for a wide range of transformations. This includes amide and sulfonamide synthesis, reductive amination to form secondary and tertiary amines, and its use as a building block for constructing more complex heterocyclic systems fused to the pyrazole core.
Ortho-Lithiation and Metalation: Exploring the possibility of directed metalation at the C-4 position, guided by the N-1 proton or a protected aminomethyl group, to introduce a variety of electrophiles with high regioselectivity.
Integration into Mechanistic Studies of Chemical Reactions
The presence of a fluorine atom provides a powerful tool for mechanistic investigations. The ¹⁹F nucleus is NMR-active, offering a sensitive probe to monitor subtle changes in the electronic environment of the molecule during a reaction or binding event.
Future research could utilize this compound and its derivatives as:
Mechanistic Probes: Incorporating the molecule as a substrate or ligand in catalytic reactions allows for the use of ¹⁹F NMR spectroscopy to track the formation of intermediates and transition states, providing insights that are difficult to obtain through ¹H or ¹³C NMR alone.
Reporters for Binding Events: In biochemical studies, the fluorine signal can report on the binding of a molecule to a protein or other biological target. Changes in the ¹⁹F chemical shift can provide information on the binding mode and the local environment of the fluorinated pyrazole within the active site.
Tools for Studying Reaction Kinetics: The clean spectroscopic window of ¹⁹F NMR can simplify kinetic analysis, allowing for precise measurement of reaction rates and the determination of kinetic isotope effects by comparing its reactivity with non-fluorinated isotopologues.
Computational Design and Prediction of Undiscovered Analogs
Computational chemistry is an indispensable tool for accelerating the discovery of new molecules with desired properties. eurasianjournals.com Starting with the this compound scaffold, computational methods can be used to design and screen virtual libraries of undiscovered analogs for various applications. mdpi.comnih.gov
Future research directions include:
In Silico Library Design: Creating large virtual libraries by systematically modifying the core structure with different substituents at the N-1, C-4, and amine positions.
Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations to predict the physicochemical properties (e.g., solubility, pKa), biological activity (e.g., kinase inhibition), and material properties (e.g., coordination ability) of the designed analogs. mdpi.comnih.gov
Target-Focused Design: Employing molecular docking studies to design analogs that are optimized for binding to specific biological targets, such as enzymes or receptors implicated in disease. nih.govmdpi.com This approach can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
The following table presents a hypothetical example of computationally predicted properties for new, undiscovered analogs based on the core scaffold.
| Analog ID | Modification | Predicted Docking Score (kcal/mol) vs. Target X mdpi.com | Predicted LogP |
| Parent | This compound | -5.8 | 0.5 |
| ANA-001 | N1-methyl | -6.2 | 0.9 |
| ANA-002 | C4-bromo | -6.5 | 1.3 |
| ANA-003 | N-acetyl (amine) | -7.1 | 0.2 |
| ANA-004 | N1-phenyl | -7.9 | 2.5 |
Such predictive models can guide synthetic efforts toward the most promising candidates. nih.gov
Applications in Catalyst Design and Method Development
The pyrazole moiety is a well-established ligand component in coordination chemistry and catalysis. sci-hub.se The this compound structure is particularly promising as it can act as a bidentate N,N'-ligand, coordinating to a metal center through the pyrazole N-2 nitrogen and the side-chain amino group.
Future research in this area should explore:
Synthesis of Novel Ligands: Using the compound as a building block to synthesize a new class of fluorinated pincer ligands or chiral ligands for asymmetric catalysis.
Tuning Electronic Properties: The C-5 fluorine atom acts as an electron-withdrawing group, which can modulate the electronic properties of the resulting metal complex. This "tuning" can be used to optimize catalyst activity and selectivity for specific transformations, such as cross-coupling reactions, hydrogenations, or oxidations.
Development of New Catalytic Methods: Employing these novel catalysts to develop entirely new synthetic methods. For example, a chiral catalyst based on this scaffold could enable a previously challenging asymmetric transformation, providing efficient access to valuable chiral molecules. The fluorine tag could also facilitate catalyst recovery and recycling in certain systems.
Q & A
Q. What synthetic methodologies are most effective for producing (5-fluoro-1H-pyrazol-3-yl)methanamine with high purity?
The synthesis typically involves multi-step reactions starting with fluorinated aniline derivatives or pre-functionalized pyrazole intermediates. A common approach includes condensation reactions between 3-fluoroaniline and pyrazole precursors under controlled pH and temperature (e.g., 60–80°C in ethanol/THF mixtures). Critical steps include protecting the amine group during intermediate stages to prevent side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) is essential to achieve >95% purity. Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the pyrazole ring substitution pattern and amine group presence. The fluorine atom induces distinct splitting patterns (e.g., J coupling ~50 Hz) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (MW: 155.15 g/mol) and fragmentation patterns .
- FTIR : Peaks at ~3350 cm (N-H stretch) and 1600 cm (C=N pyrazole ring) confirm functional groups .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm). The compound is prone to hydrolysis in strongly acidic/basic conditions due to the labile C-F bond. Store at -20°C in anhydrous DMSO or ethanol to minimize decomposition .
Advanced Research Questions
Q. How do structural modifications to the pyrazole ring influence the compound’s biological activity?
Systematic SAR studies show that:
- Fluorine Position : 5-Fluoro substitution enhances metabolic stability compared to 4-fluoro analogs by reducing cytochrome P450-mediated oxidation .
- Amine Functionalization : Methylation of the methanamine group increases lipophilicity (logP +0.5), improving blood-brain barrier penetration in rodent models .
- Ring Hybridization : Fusing triazole or oxadiazole rings (e.g., as in and ) modulates receptor selectivity, particularly for serotonin or dopamine receptors .
Q. What strategies resolve contradictions in reported enzyme inhibition data across assay systems?
Discrepancies often arise from assay conditions (e.g., ionic strength, co-solvents). Standardize protocols by:
- Using recombinant enzymes (e.g., kinase isoforms) with ≥95% purity to minimize off-target effects.
- Validating results via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
- Applying kinetic analysis (Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition mechanisms .
Q. How can computational modeling guide the optimization of this compound derivatives for target-specific binding?
Perform molecular docking (AutoDock Vina, Schrödinger Suite) using X-ray crystallography data of target proteins (e.g., kinases, GPCRs). Key parameters:
- Electrostatic Potential Maps : Fluorine’s electronegativity enhances hydrogen bonding with Thr/Met residues in ATP-binding pockets.
- Free Energy Perturbation (FEP) : Predicts binding affinity changes (±0.5 kcal/mol accuracy) for substituent modifications (e.g., -CF vs. -OCH) .
Q. What experimental approaches validate the compound’s mechanism of action in cellular models?
- CRISPR-Cas9 Knockout : Target gene knockout (e.g., MAPK1) to confirm pathway-specific effects.
- Cellular Thermal Shift Assay (CETSA) : Verify target engagement by measuring protein stability shifts post-treatment.
- Metabolomics : LC-MS-based profiling to track downstream metabolite changes (e.g., ATP/ADP ratios) .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
- Quality Control : Enforce strict synthesis protocols (e.g., <1% impurity via LC-MS).
- Bioassay Standardization : Use internal reference compounds (e.g., staurosporine for kinase assays) to normalize IC values.
- Statistical Rigor : Replicate experiments across ≥3 independent batches (n=6 per group) and apply ANOVA with post-hoc correction .
Q. What are the limitations of current toxicity screening models for this compound?
Traditional hepatotoxicity assays (e.g., HepG2 cells) may underestimate in vivo effects due to differences in metabolic enzyme expression. Use primary human hepatocytes or 3D spheroid models for better predictivity. Additionally, assess off-target effects via broad-panel kinase profiling (e.g., Eurofins KinomeScan) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
